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Compound of Interest

Compound Name: ASP-1

Cat. No.: B12371507

Audience: Researchers, scientists, and drug development professionals.

Core Subject: ASP1 - A Cytosolic L-asparaginase

The ASP1 gene (Systematic Name: YDR321W) in Saccharomyces cerevisiae encodes the
intracellular L-asparaginase (EC 3.5.1.1), an enzyme that catalyzes the hydrolysis of L-
asparagine into L-aspartic acid and ammonia.[1][2][3] This protein, localized in the cytoplasm,
plays a key role in the catabolism of L-asparagine.[2][3] The ASP1 protein is a member of the
bacterial amidohydrolase family and shares 46% sequence identity with the extracellular,
nitrogen-catabolite-regulated L-asparaginase Il, which is encoded by the ASP3 gene.[1] The
potential of L-asparaginases in the chemotherapy of certain leukemias has made ASP1 a
subject of interest for recombinant production and characterization.[1]

Quantitative Data Summary

The biochemical and physical properties of the ASP1 protein have been characterized,
providing a quantitative basis for its function.

Table 1: Physicochemical and Expression Data for ASP1
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Parameter Value Reference
Systematic Name YDR321W [2]
Chromosomal Location Chromosome IV [1][3]
Protein Length 381 amino acids [2]
Molecular Weight (Da) 41,385.6 [2]
Isoelectric Point 5.08 [2]

Median Abundance

(molecules/cell) 11,287 - 4,814 12l

Half-life (hr) 10.8 [2]

Table 2: Kinetic and Activity Parameters of Recombinant

ASP1 (ScASNase1l)

Parameter Value Conditions Reference

Specific Activity (L-
, 196.2 + 5.8 U/mg pH 8.8, 37°C [1]
asparagine)

Specific Activity (L-
_ 0.4 £ 0.02 U/mg pH 8.8, 37°C [1]
glutamine)

) Assayed in the range
Optimal pH 8.6 [1]
of pH4.0to 12.0

Km (L-asparagine) 740 uM - [1]
- >60% activity retained
Thermal Stability - [1]
at 50°C

One unit (U) of L-asparaginase is defined as the amount of enzyme that catalyzes the
formation of 1.0 pmole of aspartate per minute at a specified temperature.

Molecular Function and Biological Role
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The primary molecular function of ASP1 is its L-asparaginase activity. This enzymatic function
places it within the broader context of nitrogen metabolism.

Metabolic Role of ASP1

The diagram below illustrates the central reaction catalyzed by ASP1 within the metabolic
landscape of the cell.
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Caption: Metabolic reaction catalyzed by S. cerevisiae ASP1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the
characterization of ASP1.

L-Asparaginase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods used for quantifying L-asparaginase activity by
measuring NADH oxidation.[1]

Principle: The ammonia produced from asparagine hydrolysis by ASP1 is used by glutamate
dehydrogenase (GDH) to reductively aminate a-ketoglutarate to glutamate. This reaction
consumes NADH, and the rate of NADH oxidation is monitored spectrophotometrically at 340

nm.

Reagents:
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e Assay Buffer: 50 mM Tris-HCI, pH 8.0

e L-Asparagine Stock Solution: 100 mM in deionized water

o o-Ketoglutarate Stock Solution: 50 mM in Assay Buffer

e B-NADH Stock Solution: 10 mM in Assay Buffer

e Glutamate Dehydrogenase (GDH): ~100 U/mL solution

o Purified ASP1 Enzyme: In a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4)
Procedure:

e Prepare a master mix in a microplate well or cuvette. For a 200 L final reaction volume,
combine:

[¢]

140 pL Assay Buffer

[e]

20 pL L-Asparagine stock (for 10 mM final concentration)

o

10 pL a-Ketoglutarate stock (for 2.5 mM final concentration)

[¢]

5 uL B-NADH stock (for 0.25 mM final concentration)

[e]

5 uL GDH solution (~5 U final)
o Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
« Initiate the reaction by adding 20 pL of the purified ASP1 enzyme solution.

o Immediately begin monitoring the decrease in absorbance at 340 nm in a
spectrophotometer.

o Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

o Calculate the initial velocity (AA340/min) from the linear portion of the curve.
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» Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of
absorbance change to the rate of ammonia production.

Recombinant ASP1 Expression and Purification

This is a generalized workflow for expressing and purifying a His-tagged ASP1 protein in S.

cerevisiae.

Plasmid Construction

Amplify ASP1 ORF
by PCR

Clone into Yeast Expression
Vector (e.g., pYES2) with
a C-terminal 6xHis tag

Transform into E. coli
for plasmid propagation

Sequence verify
the construct

Purified Plasmid

Yeast E" }Jression

Transform verified plasmid
into S. cerevisiae strain
(e.g., INVSc1)

Select transformants on
appropriate dropout media
Grow a starter culture in
selective glucose media

Induce protein expression by
switching to galactose-containing
media

Harvest cells by
centrifugation

(Cell Pellet

Protein P‘"rification

Lyse yeast cells (e.g.,
with glass beads or French press)
in lysis buffer

Clarify lysate by high-speed
centrifugation

Apply supernatant to a
Ni-NTA affinity column

Wash column with buffer

containing low imidazole

Elute His-tagged ASP1
with high imidazole buffer

Analyze fractions by
SDS-PAGE and Western Blot

Buffer exchange and concentrate
the purified protein
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Caption: Workflow for recombinant ASP1 expression and purification.

Yeast Two-Hybrid (Y2H) Screening

This protocol provides a framework for identifying proteins that interact with ASP1.

Principle: The yeast two-hybrid system detects binary protein-protein interactions in vivo. ASP1
(the "bait") is fused to a DNA-binding domain (BD), and a library of potential interacting proteins
(the "prey") is fused to a transcriptional activation domain (AD). If the bait and prey interact, the
BD and AD are brought into proximity, reconstituting a functional transcription factor that drives

the expression of reporter genes.

Materials:

Yeast reporter strain (e.g., AH109, Y2HGold)

Bait vector (e.g., pGBKT7) and Prey library vector (e.g., pPGADT7)

Competent yeast cells

Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
¢ Bait Plasmid Construction:

o Clone the full-length coding sequence of ASP1 into the bait vector (e.g., pPGBKT7) to
create a fusion with the GAL4 DNA-binding domain (BD-ASP1).

o Transform the bait plasmid into the yeast reporter strain.

o Confirm bait expression and test for auto-activation (i.e., ensure BD-ASP1 does not
activate reporter genes on its own) by plating on SD/-Trp/-His media. If auto-activation
occurs, varying concentrations of 3-amino-1,2,4-triazole (3-AT) may be required to
suppress background growth.

e Library Screening:
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o Transform a cDNA prey library (fused to the GAL4 activation domain) into the yeast strain
already containing the bait plasmid.

o Plate the transformed cells onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-
His/-Ade).

o Incubate plates at 30°C for 3-7 days and monitor for the growth of colonies.

« |dentification and Validation of Interactors:
o Isolate prey plasmids from positive colonies.
o Sequence the prey plasmids to identify the interacting proteins.

o Validate the interaction by co-transforming the isolated prey plasmid with the original bait
plasmid into a fresh yeast reporter strain and re-testing reporter gene activation.

Conclusion

S. cerevisiae ASP1 is a constitutively expressed, intracellular L-asparaginase with a clear
metabolic function in asparagine catabolism. Its high substrate specificity and potential
relevance to medical applications make it an important enzyme for further study. The protocols
and data presented in this guide provide a comprehensive resource for researchers
investigating its molecular function, regulation, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Molecular Function of Saccharomyces cerevisiae
ASP1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371507#molecular-function-of-s-cerevisiae-aspl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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